![molecular formula C16H18N2O2 B7537797 [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7537797.png)
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone, also known as BPCB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclopropyl ketone derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is not fully understood. However, studies have suggested that it may act on various molecular targets such as GABA receptors, ion channels, and enzymes. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been found to modulate the activity of these targets, leading to its biological effects.
Biochemical and Physiological Effects:
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been found to reduce inflammation and alleviate pain. In addition, studies have suggested that [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone may improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily studied using various in vitro and in vivo assays. However, [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has some limitations as well. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Orientations Futures
There are several future directions for the study of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies should also focus on optimizing the synthesis method and improving the purity of the compound. In addition, more research is needed to investigate the potential side effects of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone and its long-term safety profile.
Conclusion:
In conclusion, [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone is a promising compound that has shown potential as a therapeutic agent in various scientific research applications. Its antitumor, anti-inflammatory, and analgesic activities make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone involves the reaction of 4-(2-bromoacetyl)-1,3-benzoxazole with piperidine in the presence of potassium carbonate. The resulting intermediate is then treated with cyclopropylmethylamine to yield [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone. The purity of the compound can be confirmed by using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has shown potential as a therapeutic agent in various scientific research applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. [4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(12-5-6-12)18-9-7-11(8-10-18)15-17-13-3-1-2-4-14(13)20-15/h1-4,11-12H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEUECFXTRZDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-cyclopropylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

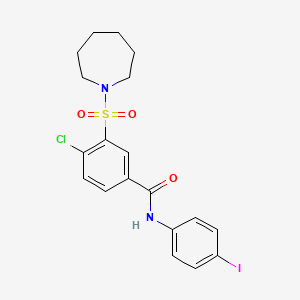

![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
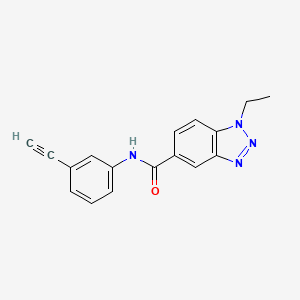
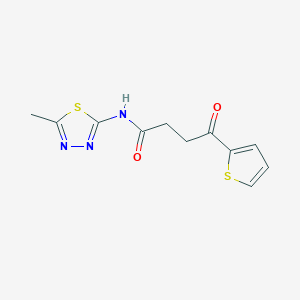
![3-[3-Cyclopropyl-5-[2-(4-methoxyphenyl)ethylsulfanyl]-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537764.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]-4-(2-methyl-4-oxoquinazolin-3-yl)benzamide](/img/structure/B7537767.png)
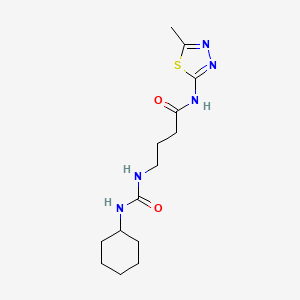


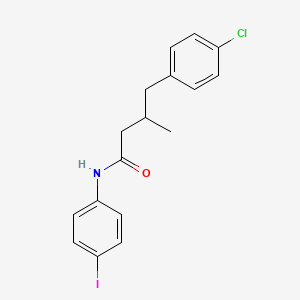
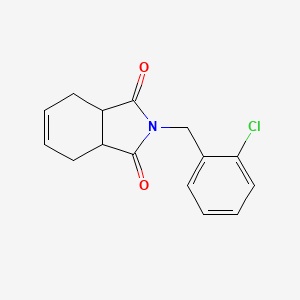
![N-[(5-bromothiophen-2-yl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7537807.png)
![[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylamino)-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7537812.png)